molecular formula C6H12O5 B583661 L-fucose-3-13C CAS No. 478518-50-2

L-fucose-3-13C

Cat. No.: B583661
CAS No.: 478518-50-2
M. Wt: 165.149
InChI Key: PNNNRSAQSRJVSB-GFDIWXKRSA-N
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Description

L-fucose-3-13C is a labeled analogue of L-fucose, a six-carbon deoxy sugar. The “13C” denotes the presence of a carbon-13 isotope at the third carbon position, making it useful in various scientific studies, particularly in metabolic and biochemical research. L-fucose itself is a naturally occurring sugar found in many organisms, including humans, where it plays a crucial role in various biological processes, such as cell-cell recognition and signaling .

Mechanism of Action

Target of Action

L-fucose-3-13C primarily targets dendritic cells (DCs) and colorectal cancer cells . In the immune system, DCs are central initiators of immune responses. L-fucose enhances the immunostimulatory activity of DCs by polarizing immature myeloid cells towards specific DC subsets, specifically cDC1 and moDC subsets . In the context of colorectal cancer, L-fucose increases the fucosylation of cancer cells, which may be related to the induction of pro-apoptotic fucosylated proteins .

Mode of Action

L-fucose interacts with its targets by enhancing antigen uptake and processing of DCs . This interaction results in increased stimulation of T cell populations, thereby bolstering the functionality of DCs . In colorectal cancer cells, L-fucose induces pro-apoptotic fucosylated proteins, which may contribute to its inhibitory effect on cancer cell growth .

Biochemical Pathways

Two pathways for the synthesis of GDP-fucose, the precursor of fucosylated glycans, operate in mammalian cells: the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway . L-fucose metabolism by gut microorganisms is distinct from that in other sugar metabolisms due to cofactor imbalance and low efficiencies in energy synthesis . The large amounts of short-chain fatty acids produced during microbial L-fucose metabolism are used by epithelial cells to recover most of the energy used up during L-fucose synthesis .

Pharmacokinetics

Glycosylation, including fucosylation, is known to have an impact on the pharmacokinetics and pharmacodynamics of therapeutic proteins . The production of pharmaceutically desirable glycosylation forms of a therapeutic protein can be influenced by the upstream process parameters .

Biochemical Analysis

Biochemical Properties

L-fucose-3-13C plays a crucial role in biochemical reactions. It interacts with a fucose isomerase from Raoultella sp., which interconverts L-fucose and L-fuculose . The enzyme-catalyzed reaction favors the formation of L-fucose from L-fuculose .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. Gut microorganisms metabolize L-fucose and produce short-chain fatty acids, which are absorbed by epithelial cells and used as energy sources or signaling molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and enzymes. The fucose isomerase from Raoultella sp. catalyzes the isomerization of L-fucose and L-fuculose .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The enzyme-catalyzed reaction favors the formation of L-fucose from L-fuculose .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with the fucose isomerase enzyme, which plays a crucial role in the interconversion of L-fucose and L-fuculose .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-fucose-3-13C can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. One common approach involves the use of L-fuculose as a starting material, which is then converted to this compound using a fucose isomerase enzyme. The reaction conditions typically include a temperature range of 30-50°C and a pH of 7-10, with manganese ions acting as cofactors .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Engineered strains of Escherichia coli can be used to produce high yields of L-fucose, which is then isotopically labeled with carbon-13. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: L-fucose-3-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form L-fuconic acid or reduced to produce L-fucitol. Substitution reactions can introduce different functional groups at various positions on the sugar molecule .

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(3S,4R,5S,6S)-6-methyl(413C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-IZKXOTGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([13C@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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